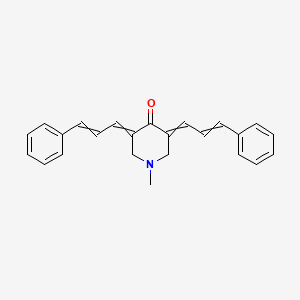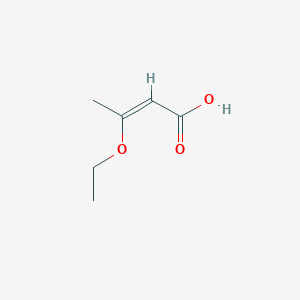
3-Ethoxybut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-3-ethoxybut-2-enoic acid is an organic compound characterized by the presence of an ethoxy group attached to a butenoic acid backbone. The “Z” designation indicates the specific geometric configuration of the double bond in the molecule, where the higher priority substituents on each carbon of the double bond are on the same side.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-3-ethoxybut-2-enoic acid can be achieved through various methods. One common approach involves the esterification of (Z)-3-ethoxybut-2-enoic acid with ethanol in the presence of an acid catalyst. The reaction typically requires refluxing the mixture to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of (Z)-3-ethoxybut-2-enoic acid often involves the use of continuous flow reactors to optimize yield and efficiency. The process may include steps such as distillation and purification to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
(Z)-3-ethoxybut-2-enoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the double bond into a single bond, yielding saturated derivatives.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.
Substitution: Nucleophilic substitution reactions often use reagents like sodium ethoxide (NaOEt) or sodium hydride (NaH).
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields saturated butanoic acid derivatives.
Substitution: Results in various substituted butenoic acids depending on the nucleophile used.
Scientific Research Applications
Chemistry
(Z)-3-ethoxybut-2-enoic acid is used as a building block in organic synthesis, particularly in the preparation of more complex molecules. Its reactivity makes it valuable in the development of new synthetic methodologies.
Biology
In biological research, (Z)-3-ethoxybut-2-enoic acid can be used as a probe to study enzyme-catalyzed reactions involving carboxylic acids and their derivatives.
Medicine
Industry
In the industrial sector, (Z)-3-ethoxybut-2-enoic acid is utilized in the production of specialty chemicals and intermediates for various applications.
Mechanism of Action
The mechanism of action of (Z)-3-ethoxybut-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can undergo enzymatic transformations, leading to the formation of active metabolites that exert biological effects. The pathways involved may include oxidation-reduction reactions and nucleophilic substitutions.
Comparison with Similar Compounds
Similar Compounds
(E)-3-ethoxybut-2-enoic acid: The geometric isomer with the ethoxy group on the opposite side of the double bond.
3-ethoxybutanoic acid: The saturated analog without the double bond.
3-methoxybut-2-enoic acid: A similar compound with a methoxy group instead of an ethoxy group.
Uniqueness
(Z)-3-ethoxybut-2-enoic acid is unique due to its specific geometric configuration, which can influence its reactivity and interaction with biological targets. This distinct configuration can result in different chemical and biological properties compared to its isomers and analogs.
Properties
CAS No. |
38624-58-7 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
(Z)-3-ethoxybut-2-enoic acid |
InChI |
InChI=1S/C6H10O3/c1-3-9-5(2)4-6(7)8/h4H,3H2,1-2H3,(H,7,8)/b5-4- |
InChI Key |
RUEVMNPCGMUKPP-PLNGDYQASA-N |
Isomeric SMILES |
CCO/C(=C\C(=O)O)/C |
Canonical SMILES |
CCOC(=CC(=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(2,2-Dimethylhydrazin-1-ylidene)methyl]pyridine](/img/structure/B14157821.png)
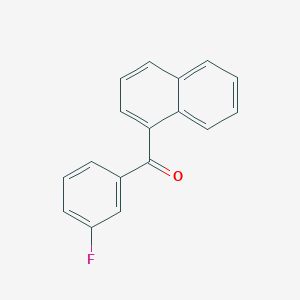
![4-amino-N-[5-[[5-[(3-amino-3-iminopropyl)carbamoyl]-1-methylpyrrol-3-yl]carbamoyl]-1-methylpyrrol-3-yl]-1-methylpyrrole-2-carboxamide;hydrochloride](/img/structure/B14157834.png)
![7-(4-Methoxyphenyl)-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B14157838.png)
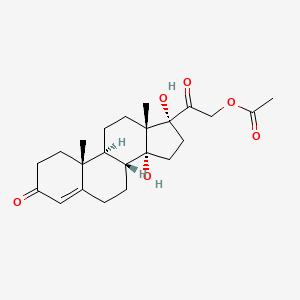
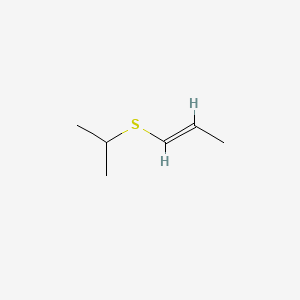
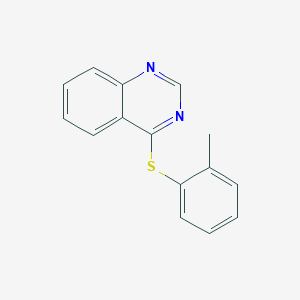
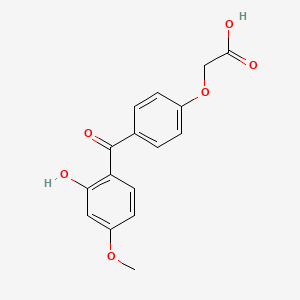
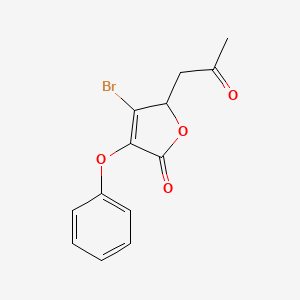
![ethyl [4-[(Z)-(2-methyl-5-oxo-1,3-oxazol-4-ylidene)methyl]phenyl] carbonate](/img/structure/B14157864.png)
![2-methyl-N-(4-methylphenyl)-N-[(2-oxo-1H-quinolin-4-yl)methyl]propanamide](/img/structure/B14157865.png)

![2-[Bis-(butane-1-sulfonyl)-methylene]-2,3-dihydro-1H-benzoimidazole](/img/structure/B14157895.png)
